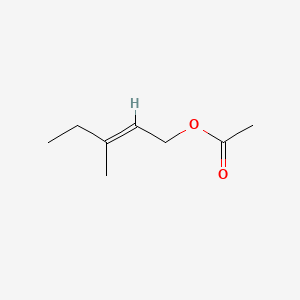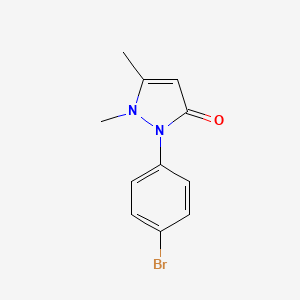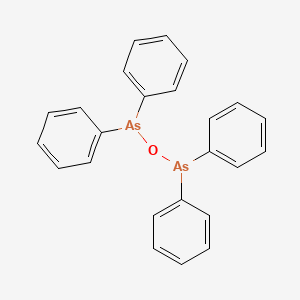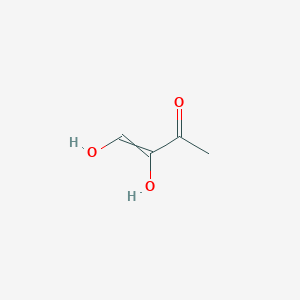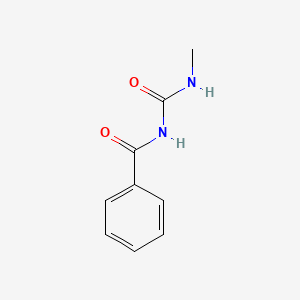
3-Methyl-2-pentenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-pentenyl acetate is an organic compound with the molecular formula C8H14O2. It is an ester derived from 3-methyl-2-pentanol and acetic acid. This compound is known for its pleasant fruity aroma, making it a valuable ingredient in the fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methyl-2-pentenyl acetate can be synthesized through the esterification of 3-methyl-2-pentanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, this compound is produced by reacting 3-methyl-2-pentanol with acetic anhydride in the presence of an inorganic base catalyst. This method is preferred due to its higher yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-2-pentenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-methyl-2-pentanol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Hydrolysis: 3-Methyl-2-pentanol and acetic acid.
Reduction: 3-Methyl-2-pentanol.
Oxidation: Acetic acid and other carboxylic acids.
Aplicaciones Científicas De Investigación
3-Methyl-2-pentenyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in plant signaling and defense mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 3-methyl-2-pentenyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating various cellular processes. For example, it may interact with receptors on the cell surface, triggering a cascade of intracellular events that lead to specific physiological responses .
Comparación Con Compuestos Similares
Isoamyl acetate: Known for its banana-like aroma, used in flavorings and fragrances.
2-Pentyl acetate: Another ester with a fruity aroma, used in similar applications.
3-Methyl-1-butanol: A related alcohol used in the synthesis of esters like 3-methyl-2-pentenyl acetate.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts a distinct fruity aroma. This makes it particularly valuable in the fragrance and flavor industries, where it is used to create unique scent and taste profiles.
Propiedades
Número CAS |
37078-06-1 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
[(E)-3-methylpent-2-enyl] acetate |
InChI |
InChI=1S/C8H14O2/c1-4-7(2)5-6-10-8(3)9/h5H,4,6H2,1-3H3/b7-5+ |
Clave InChI |
IJCQHJBYPARIAQ-FNORWQNLSA-N |
SMILES isomérico |
CC/C(=C/COC(=O)C)/C |
SMILES canónico |
CCC(=CCOC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)
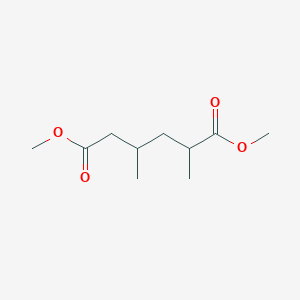
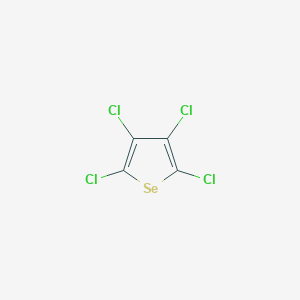

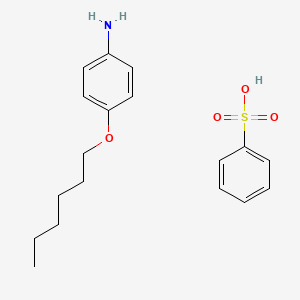
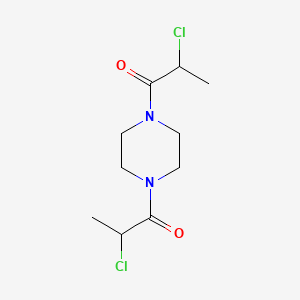
![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)
![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)

